molecular formula C5H4F3NO B12830532 5-(Trifluoromethyl)furan-2-amine

5-(Trifluoromethyl)furan-2-amine

Cat. No.: B12830532
M. Wt: 151.09 g/mol
InChI Key: VRBQHWKZFKWOPF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-amine is a compound that features a furan ring substituted with an amine group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)furan-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of furan derivatives. For instance, the reaction of 2,5-furandicarboxylic acid with sulfur tetrafluoride can yield 2,5-bis(trifluoromethyl)furan, which can then be further functionalized to introduce the amine group .

Another method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade reaction to form 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)furan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, copper catalysts for cascade reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted furan derivatives, amino-furan derivatives, and other functionalized furan compounds.

Scientific Research Applications

5-(Trifluoromethyl)furan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)furan-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H4F3NO

Molecular Weight

151.09 g/mol

IUPAC Name

5-(trifluoromethyl)furan-2-amine

InChI

InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(9)10-3/h1-2H,9H2

InChI Key

VRBQHWKZFKWOPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)N)C(F)(F)F

Origin of Product

United States

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